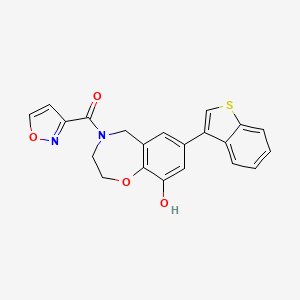![molecular formula C18H21F3N2O2 B5308550 2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5308550.png)
2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TMI-1 and belongs to the class of indole derivatives.
Mechanism of Action
TMI-1 binds to the proteasome at the catalytic site and inhibits its activity. This leads to the accumulation of proteins, which can cause cell death. TMI-1 has been shown to be more potent than other proteasome inhibitors, such as bortezomib, and has a longer half-life in vivo.
Biochemical and Physiological Effects:
TMI-1 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, TMI-1 has been shown to have anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. TMI-1 has also been shown to have neuroprotective effects. It protects neurons from oxidative stress and apoptosis, which can lead to neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TMI-1 is its high potency and selectivity for the proteasome. It has been shown to be more potent than other proteasome inhibitors, such as bortezomib. TMI-1 also has a longer half-life in vivo, which makes it a better candidate for therapeutic use. However, TMI-1 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. It is also expensive and not widely available.
Future Directions
There are many future directions for the research of TMI-1. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. TMI-1 has been shown to have neuroprotective effects, and it may be able to slow or prevent the progression of these diseases. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis. TMI-1 has anti-inflammatory activity and may be able to reduce the symptoms of these diseases. Finally, TMI-1 may have applications in the field of synthetic biology. It can be used to control the degradation of specific proteins in cells, which can be useful for the engineering of new biological systems.
Conclusion:
In conclusion, TMI-1 is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity for the proteasome make it a valuable tool for the study of protein degradation in cells. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Synthesis Methods
The synthesis of TMI-1 involves the reaction of 2,4,7-trimethylindole with 2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethylamine in the presence of a catalyst. The reaction yields TMI-1 as a white solid with a purity of over 95%.
Scientific Research Applications
TMI-1 has been used in various scientific research applications. One of the most prominent applications is in the field of cancer research. TMI-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by targeting the proteasome, which is responsible for the degradation of proteins in cells. TMI-1 binds to the proteasome and inhibits its activity, leading to the accumulation of proteins and ultimately causing cell death.
properties
IUPAC Name |
1-[2-(trifluoromethyl)morpholin-4-yl]-2-(2,4,7-trimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-4-5-11(2)17-16(10)13(12(3)22-17)8-15(24)23-6-7-25-14(9-23)18(19,20)21/h4-5,14,22H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYHLTAOPCEODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)

![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5308508.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)
![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5308524.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5308534.png)

![2-phenoxy-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5308543.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5308556.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5308570.png)
![2-[2-(4-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5308571.png)